molecular formula C11H19N B2798745 1-(But-3-yn-1-yl)-4,4-dimethylpiperidine CAS No. 1341789-86-3

1-(But-3-yn-1-yl)-4,4-dimethylpiperidine

Cat. No.: B2798745
CAS No.: 1341789-86-3
M. Wt: 165.28
InChI Key: LCVYGDYXMOMYOJ-UHFFFAOYSA-N
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Description

1-(But-3-yn-1-yl)-4,4-dimethylpiperidine is a chemical compound with the molecular formula C11H19N. It is characterized by a piperidine ring substituted with a butynyl group at the first position and two methyl groups at the fourth position. This compound is notable for its unique structure, which imparts specific chemical properties and reactivity.

Scientific Research Applications

1-(But-3-yn-1-yl)-4,4-dimethylpiperidine finds applications in several scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a building block for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H227, H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 1-But-3-ynyl-4,4-dimethylpiperidine are not mentioned in the sources I found, piperidine derivatives are a significant area of research in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-yn-1-yl)-4,4-dimethylpiperidine typically involves the alkylation of 4,4-dimethylpiperidine with a butynyl halide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine nitrogen, facilitating nucleophilic substitution.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, solvent, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(But-3-yn-1-yl)-4,4-dimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

    Reduction: Hydrogenation of the triple bond using catalysts such as palladium on carbon can yield the corresponding alkane.

    Substitution: The butynyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed:

    Oxidation: Carbonyl derivatives.

    Reduction: Saturated alkanes.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Comparison with Similar Compounds

    4,4-Dimethylpiperidine: Lacks the butynyl group, resulting in different reactivity and applications.

    1-But-3-ynylpiperidine: Similar structure but without the dimethyl substitution, affecting its chemical properties.

    4-Methylpiperidine: Contains only one methyl group, leading to distinct steric and electronic effects.

Uniqueness: 1-(But-3-yn-1-yl)-4,4-dimethylpiperidine is unique due to the combined presence of the butynyl and dimethyl groups, which confer specific steric and electronic properties

Properties

IUPAC Name

1-but-3-ynyl-4,4-dimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c1-4-5-8-12-9-6-11(2,3)7-10-12/h1H,5-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVYGDYXMOMYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)CCC#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341789-86-3
Record name 1-(but-3-yn-1-yl)-4,4-dimethylpiperidine
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